(3,4-Dibromofuran-2-yl)boronic acid
Description
Significance of Organoboron Compounds in Modern Organic Synthesis
Organoboron compounds have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. numberanalytics.com Their stability, low toxicity compared to other organometallic reagents, and versatile reactivity make them ideal for a wide range of chemical transformations. fiveable.menih.gov These compounds, characterized by a carbon-boron bond, are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction. fiveable.me
Among the various classes of organoboron compounds, boronic acids (R-B(OH)₂) are particularly prominent. nih.gov Their general stability to air and moisture, coupled with their ease of handling, makes them highly practical for laboratory use. nih.govnumberanalytics.com Boronic acids are key participants in a multitude of reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comsigmaaldrich.com This palladium-catalyzed reaction enables the efficient coupling of a boronic acid with an organic halide, providing a powerful method for constructing biaryl and other complex structures. numberanalytics.com Beyond cross-coupling, boronic acids are utilized in Chan-Lam coupling, homologations, and conjugate additions, showcasing their broad synthetic utility. sigmaaldrich.com Furthermore, they can form reversible covalent bonds with diols, a property that has been exploited in medicinal and biological chemistry. nih.gov
Heteroaryl boronic acids, which incorporate a heterocyclic aromatic ring, are a crucial subclass of boronic acids. sigmaaldrich.com These compounds are frequently employed in the synthesis of pharmaceuticals and other biologically active molecules, as heterocyclic motifs are prevalent in natural products and drug candidates. researchgate.netthieme-connect.com The presence of heteroatoms in the aromatic ring can influence the electronic properties and reactivity of the boronic acid, offering opportunities for fine-tuning reaction conditions and outcomes. The synthesis of heteroaryl boronic acids can sometimes be challenging, but their value as building blocks in drug discovery and materials science continues to drive the development of new synthetic methods. thieme-connect.com
Furan (B31954) Chemistry as a Platform for Advanced Organic Synthesis
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold in organic synthesis. wikipedia.org Its unique reactivity and the ability to be readily functionalized make it an attractive starting point for the synthesis of a wide range of compounds. mdpi.com
Furan is considered an electron-rich aromatic system due to the delocalization of one of the oxygen's lone pairs of electrons into the ring. wikipedia.org This increased electron density makes it significantly more reactive than benzene (B151609) in electrophilic substitution reactions, which typically occur preferentially at the 2- and 5-positions. wikipedia.orgnumberanalytics.com Common electrophilic substitution reactions of furan include halogenation, nitration, and Friedel-Crafts reactions. youtube.com In addition to its aromatic character, furan can also behave as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles, leading to the formation of bicyclic adducts. wikipedia.orgnumberanalytics.com This dual reactivity allows for the construction of a diverse array of molecular frameworks.
The introduction of halogen atoms onto the furan ring provides a powerful handle for further synthetic transformations. Halogenated furans are key intermediates in cross-coupling reactions, where the halogen atom can be readily substituted with other functional groups. nih.govrsc.org For instance, brominated furans are excellent substrates for Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. The position of the halogen atom on the furan ring can influence the regioselectivity of these reactions. Furthermore, the presence of halogens can modulate the reactivity of the furan ring itself. rsc.orgresearchgate.net
Positioning of (3,4-Dibromofuran-2-yl)boronic Acid in Contemporary Chemical Research
This compound emerges as a highly functionalized building block that combines the key features of both furan chemistry and organoboron chemistry. Its structure is primed for sequential and selective cross-coupling reactions. The boronic acid at the 2-position is the most reactive site for Suzuki-Miyaura coupling. Following the initial coupling at the C2 position, the bromine atoms at the 3- and 4-positions can then be subjected to further cross-coupling reactions, allowing for the stepwise construction of highly substituted furan derivatives. This controlled, site-selective functionalization is of significant interest in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The strategic placement of two bromine atoms and a boronic acid group on the furan core makes this compound a valuable tool for diversity-oriented synthesis, enabling the rapid generation of libraries of related compounds for screening and optimization in various applications.
Unique Structural Features and Synthetic Potential of the Compound
This compound, with the chemical formula C₄H₃BBr₂O₃, is a polysubstituted furan derivative that possesses a unique combination of reactive sites. The boronic acid group at the 2-position and the two bromine atoms at the 3- and 4-positions of the furan ring provide multiple handles for sequential and selective chemical modifications.
The primary synthetic potential of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgresearchgate.net This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The presence of the two bromine atoms on the furan ring is a key structural feature. These atoms can act as electrophilic sites for subsequent cross-coupling reactions. This dual reactivity allows for a modular approach to the synthesis of highly substituted furans. For instance, the boronic acid can first be coupled with an aryl or heteroaryl halide. Subsequently, one or both bromine atoms can be subjected to another cross-coupling reaction with a different organoboron reagent, leading to the construction of complex, unsymmetrical bi- and poly-aryl systems. This stepwise functionalization is a powerful strategy for building molecular diversity from a single, versatile starting material.
While specific research detailing the reaction yields for this compound is not extensively documented in readily available literature, the synthetic utility can be inferred from studies on structurally similar compounds. For example, the Suzuki-Miyaura coupling of various aryl and heteroaryl boronic acids with bromo-substituted heterocycles is a well-established and high-yielding transformation. nih.govmdpi.com The reactivity of the C-Br bonds on the furan ring in coupling reactions is also well-documented for related dibromofuran derivatives. rsc.org
Table of Properties: this compound
| Property | Value |
| Molecular Formula | C₄H₃BBr₂O₃ |
| Molecular Weight | 285.67 g/mol |
| Appearance | Solid (typical for boronic acids) |
| Key Functional Groups | Boronic acid, Dibromo-substituted furan |
| Primary Application | Suzuki-Miyaura cross-coupling reactions |
Properties
IUPAC Name |
(3,4-dibromofuran-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBr2O3/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVEMHZMATZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CO1)Br)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBr2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodologies for 3,4 Dibromofuran 2 Yl Boronic Acid
Direct Synthesis Approaches via Boronylation
The direct introduction of a boronic acid group onto the 3,4-dibromofuran (B150810) scaffold is the most common and efficient strategy for the synthesis of the title compound. These methods typically involve the generation of a reactive organometallic intermediate at the C2 position, followed by reaction with a boron-containing electrophile.
Regioselective Boronylation of Brominated Furan (B31954) Precursors
The regioselectivity of the borylation is crucial, as the furan ring possesses multiple reactive sites. The presence of two bromine atoms at the 3 and 4 positions significantly influences the electronic and steric environment of the ring, guiding the regiochemical outcome of the borylation reaction.
A well-established and highly regioselective method for the synthesis of (3,4-Dibromofuran-2-yl)boronic acid involves a metal-halogen exchange reaction. wikipedia.org This process leverages the differential reactivity of the C-H and C-Br bonds on the furan ring, as well as the directing effects of the furan oxygen atom. The general principle relies on the deprotonation of the most acidic proton or the exchange of a halogen atom with a metal, typically lithium or magnesium, to form a potent nucleophile that can then be trapped with a suitable boron-containing electrophile. nih.govbris.ac.uku-tokyo.ac.jpscispace.com
The synthesis commences with the treatment of 3,4-dibromofuran with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The furan oxygen atom directs the lithiation to the adjacent C2 position, leading to the formation of 3,4-dibromo-2-furyllithium. This regioselectivity is a key advantage of this method. Subsequent quenching of this organolithium intermediate with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), yields the corresponding boronate ester. Acidic workup then hydrolyzes the ester to afford the desired this compound. A similar regioselective bromine-magnesium exchange can also be employed using Grignard reagents. researchgate.net
Table 1: Key Reagents and Conditions for Metal-Halogen Exchange Route
| Step | Reagent | Solvent | Temperature | Purpose |
| Metal-Halogen Exchange | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | Regioselective formation of 3,4-dibromo-2-furyllithium |
| Borylation | Trimethyl borate or Triisopropyl borate | Tetrahydrofuran (THF) | -78 °C to room temp. | Introduction of the boronate ester group |
| Hydrolysis | Aqueous acid (e.g., HCl) | - | Room temperature | Conversion of the boronate ester to the boronic acid |
Direct catalytic borylation of C-H bonds has emerged as a powerful tool in organic synthesis. These methods, often employing iridium or rhodium catalysts, can offer a more atom-economical and functional-group-tolerant alternative to traditional metal-halogen exchange routes. nih.govacs.orgresearchgate.netnih.gov However, the application of catalytic C-H borylation to the direct synthesis of this compound from 3,4-dibromofuran is not well-documented in the literature.
Challenges in the catalytic borylation of 3,4-dibromofuran include the potential for competing reactions, such as C-Br bond activation or lack of regioselectivity between the C2 and C5 positions. While cobalt-catalyzed methods have been developed for the synthesis of substituted furans, these typically involve the construction of the furan ring itself rather than the functionalization of a pre-existing one. nih.govnih.gov Further research is required to develop a catalytic borylation protocol that is both efficient and regioselective for this specific substrate.
Functional Group Transformations to Introduce or Modify the Boronic Acid Moiety
The synthesis of aryl and heteroaryl boronic acids can sometimes be achieved by the transformation of other functional groups. However, for this compound, this approach is not commonly reported. The directness and high efficiency of the metal-halogen exchange pathway generally make it the preferred synthetic route.
Synthesis of Key Halogenated Furan Precursors
The availability of high-purity 3,4-dibromofuran is a prerequisite for the successful synthesis of the target boronic acid.
Regioselective Bromination of Furan Ring Systems
The direct regioselective 3,4-dibromination of furan is challenging due to the high reactivity of the furan ring, which can lead to a mixture of brominated products and potential ring-opening side reactions. Therefore, indirect methods are often employed to synthesize 3,4-dibromofuran with high regiochemical control.
One effective reported method starts from trans-2,3-dibromo-2-butene-1,4-diol. This precursor undergoes a cyclization and dehydration reaction promoted by potassium dichromate and sulfuric acid to yield 3,4-dibromofuran. chemicalbook.com This method provides the desired precursor in a high yield of 83%.
Table 2: Synthesis of 3,4-Dibromofuran
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| trans-2,3-Dibromo-2-butene-1,4-diol | Potassium dichromate, Sulfuric acid | Hexane/Water | 85 °C | 83% | chemicalbook.com |
This approach bypasses the difficulties associated with the direct bromination of furan and provides a reliable source of the key precursor for the subsequent borylation step.
Protecting Group Strategies for the Boronic Acid Functionality
Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxine (B1236090) anhydrides and are often unstable under various reaction conditions, including chromatography. acsgcipr.org To circumvent these issues and enable their use as stable, handleable building blocks in multi-step synthesis, the boronic acid moiety is frequently protected. The most common protecting groups are diols, which form stable cyclic boronate esters.
The general strategy for preparing this compound would involve the formation of 3,4-dibromofuran, followed by a selective halogen-metal exchange or deprotonation at the 2-position using an organolithium reagent (e.g., n-butyllithium) at low temperatures. nih.govnih.gov The resulting furan-2-yllithium species is then quenched with a boron electrophile, such as a trialkyl borate, to form the boronate ester. nih.govorgsyn.org
Reaction Scheme for Borylation:
3,4-Dibromo-2-lithiofuran + B(OR)₃ → this compound derivative
Pinacol (B44631) esters are widely used for the protection of boronic acids due to their high stability and ease of handling. nih.govmdpi.com They are generally stable to a range of reaction conditions, including chromatography, making purification of complex intermediates feasible. researchgate.net
The synthesis of the pinacol ester of this compound can be achieved in two primary ways:
Esterification of the boronic acid: The free boronic acid is reacted with pinacol, typically in a solvent like diethyl ether or dichloromethane (B109758) with a dehydrating agent such as magnesium sulfate (B86663) (MgSO₄). nih.gov
Direct formation from an organometallic intermediate: The lithiated 3,4-dibromofuran intermediate can be directly quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxyboronic acid pinacol ester). sigmaaldrich.com This method is highly efficient and avoids the isolation of the often-unstable free boronic acid.
Table 2: General Conditions for Pinacol Boronate Ester Formation
| Method | Reagents | Typical Conditions |
|---|---|---|
| Esterification | Boronic Acid, Pinacol, MgSO₄ | Diethyl ether, Room Temperature, 24 h nih.gov |
N-Methyliminodiacetic acid (MIDA) has emerged as a superior protecting group for boronic acids, offering exceptional stability. acsgcipr.orgnih.gov MIDA boronates are typically crystalline, monomeric solids that are stable to air, moisture, and silica (B1680970) gel chromatography. acsgcipr.orgorgsyn.org This stability allows for complex synthetic transformations to be performed on other parts of the molecule without affecting the boronate group. acsgcipr.org
The synthesis of a MIDA boronate, such as this compound MIDA ester, generally involves the condensation of the corresponding boronic acid with MIDA or MIDA anhydride (B1165640). researchgate.net A common procedure involves heating the boronic acid with MIDA anhydride in a solvent like dioxane. researchgate.net This method avoids the high temperatures and acidic conditions associated with earlier protocols. researchgate.net The exceptional stability of MIDA boronates makes them ideal for iterative cross-coupling strategies, where a building block undergoes a coupling reaction, deprotection, and then a subsequent coupling reaction. nih.gov
Table 3: Key Properties of Boronic Acid Protecting Groups
| Protecting Group | Stability | Compatibility with Chromatography | Deprotection Conditions |
|---|---|---|---|
| Pinacol | Good | Yes | Acidic/Basic Hydrolysis, Transesterification, Oxidative Cleavage mdpi.comvt.edu |
The ability to easily remove the protecting group to regenerate the free boronic acid is a crucial final step before its use in reactions like the Suzuki-Miyaura coupling. The deprotection method must be mild enough to not degrade the target molecule.
Deprotection of Pinacol Esters: Several methods exist for the cleavage of pinacol boronate esters:
Transesterification: A common and mild method involves a two-step procedure via transesterification with diethanolamine (B148213) (DEA) to form a DEA-boronate adduct, which is then easily hydrolyzed with a dilute acid (e.g., 0.1 M HCl). mdpi.com
Hydrolysis with a boronic acid scavenger: The ester can be hydrolyzed in the presence of a large excess of a simple boronic acid, such as phenylboronic acid, which acts as a scavenger for the liberated pinacol. vt.edu
Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen difluoride (KHF₂) converts the pinacol ester to a stable potassium trifluoroborate salt (R-BF₃K). The boronic acid can then be regenerated by treatment with an acid or base. mdpi.com
Deprotection of MIDA Esters: A significant advantage of MIDA boronates is their straightforward deprotection under very mild conditions. Simply stirring the MIDA boronate with an aqueous base, such as 1 M sodium hydroxide (B78521) (NaOH) in a solvent like tetrahydrofuran (THF) or even aqueous sodium bicarbonate (NaHCO₃), effectively liberates the free boronic acid at room temperature. nih.gov This orthogonality makes MIDA esters particularly valuable in modern synthetic chemistry. acsgcipr.orgnih.gov
Reactivity and Mechanistic Investigations of 3,4 Dibromofuran 2 Yl Boronic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions
(3,4-Dibromofuran-2-yl)boronic acid is a substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures. These reactions leverage the reactivity of the carbon-boron bond, often in synergy with the carbon-bromine bonds present on the furan (B31954) ring.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most important application of this compound. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the furan ring to another organic moiety, typically an aryl or vinyl group, from an organohalide.
The scope of the Suzuki-Miyaura coupling involving furan boronic acids can be broad, but it is not without significant limitations. Furan-2-ylboronic acids are known to be challenging coupling partners due to their propensity to undergo protodeboronation (cleavage of the C-B bond by a proton source) under reaction conditions. nih.gov This instability can lead to low yields and the formation of unwanted byproducts. nih.govresearchgate.net
To overcome these stability issues, several strategies have been developed. One effective approach is the conversion of the boronic acid to its corresponding potassium organotrifluoroborate salt (R-BF₃K). These tetracoordinate boron species are generally more stable than their boronic acid counterparts and are less prone to protodeboronation, often allowing for the use of near-stoichiometric amounts of the nucleophile. nih.gov
The coupling of furan-2-yltrifluoroborates with a variety of aryl halides has been demonstrated to be efficient. nih.gov The reaction works well with both electron-rich and electron-poor aryl bromides and can also be extended to aryl chlorides, which are typically less reactive electrophiles. nih.gov While specific studies on this compound are not prevalent, the established protocols for other furan-2-ylboronic acids provide a strong foundation for its application. The two bromine atoms on the furan ring are expected to increase the compound's instability while also providing additional handles for sequential, site-selective cross-coupling reactions. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling of Potassium Furan-2-yltrifluoroborate with Aryl Halides nih.gov
| Entry | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 98 |
| 2 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)furan | 97 |
| 3 | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)furan | 98 |
| 4 | 4-Chlorobenzonitrile | 4-(Furan-2-yl)benzonitrile | 85 |
| 5 | 1-Chloro-4-nitrobenzene | 2-(4-Nitrophenyl)furan | 95 |
Conditions: 1.2 equiv KF, 3 mol% Pd(OAc)₂, 6 mol% SPhos, THF/H₂O, 80 °C.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:
Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This step is often rate-determining.
Transmetalation : The organoboronic acid is activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic borate (B1201080) species [-B(OH)₃]⁻. This species then transfers its organic group (the dibromofuranyl moiety) to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of this transfer and the nature of the key intermediate are subjects of detailed study, with computational models suggesting a concerted Pd-O bond cleavage and aryl group migration. nih.govnih.gov
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired C-C bond in the final product and regenerates the catalytically active palladium(0) species, allowing the cycle to continue. libretexts.org
Throughout this process, competitive side reactions like protodeboronation can occur, which reduces the efficiency of the main catalytic cycle. researchgate.net
The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling, particularly for challenging substrates like heteroaryl boronic acids. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are highly effective because they promote both the oxidative addition and the reductive elimination steps, leading to higher catalyst turnover rates.
Key developments in ligand design include:
Buchwald Biarylphosphines : Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) have become the gold standard for many Suzuki couplings. They stabilize the palladium catalyst and facilitate the reaction of less reactive substrates like aryl chlorides and unstable boronic acids. nih.gov
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable complexes with palladium, offering an alternative to phosphine ligands. tcichemicals.com
Palladium Precatalysts : The use of well-defined palladium precatalysts, which readily form the active Pd(0) species in situ, has been shown to improve reaction consistency and efficiency. nih.gov The addition of agents like trimethyl borate can also enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning. nih.gov
Table 2: Effect of Ligand on a Model Heteroaryl-Heteroaryl Suzuki–Miyaura Coupling nih.gov
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | P(o-tolyl)₃ | 0 |
| 2 | XPhos | 12 |
| 3 | SPhos | 18 |
| 4 | RuPhos | 39 |
| 5 | CataCXium A | 98 |
Conditions: Heteroaryl bromide, heteroarylboronic ester, Pd(OAc)₂, ligand, TMSOK, THF, 23 °C.
Other Organometallic Coupling Reactions (e.g., Chan-Lam, Stille, Sonogashira, Liebeskind-Srogl)
Beyond the Suzuki reaction, the boronic acid functionality and the C-Br bonds of this compound allow it to participate in other important cross-coupling reactions.
Chan-Lam Coupling : This copper-catalyzed reaction forms aryl-heteroatom bonds, coupling an organoboronic acid with an N-H or O-H bond from an amine, alcohol, or related substrate. wikipedia.orgorganic-chemistry.org The reaction is advantageous as it can often be run in the open air at room temperature. wikipedia.orgalfa-chemistry.com However, its utility can be hampered by side reactions such as homocoupling of the boronic acid. nrochemistry.comyoutube.com
Stille Coupling : The Stille reaction is a palladium-catalyzed coupling between an organotin compound and an organohalide. organic-chemistry.orglibretexts.org While versatile, its use is limited by the high toxicity of the organotin reagents. libretexts.org In the context of this compound, the C-Br bonds could serve as the electrophilic sites for coupling with an organostannane. Conversely, a stannylated furan could be coupled with an organic halide. youtube.com
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by both palladium and copper. libretexts.orgorganic-chemistry.org It is a powerful method for constructing C(sp²)-C(sp) bonds. Research has shown that perbromofuran can undergo Sonogashira coupling to selectively form 3,4-dibromo-2,5-dialkynylfuran, demonstrating the feasibility of reacting at the C-Br bonds adjacent to the furan oxygen while leaving the C3 and C4 bromines intact. researchgate.net This suggests a potential pathway for functionalizing the this compound substrate.
Liebeskind-Srogl Coupling : This is a palladium-catalyzed, copper(I)-mediated cross-coupling of a thioester with a boronic acid to produce a ketone under neutral conditions. wikipedia.orgnih.gov This reaction offers an alternative pathway for C-C bond formation that is orthogonal to many traditional methods. nih.govresearchgate.net The original report noted the use of tris(2-furyl)phosphine as a ligand for this transformation. wikipedia.org
Reactivity of the Furan Ring in the Presence of the Boronic Acid Group
The furan ring is an electron-rich aromatic heterocycle, which typically makes it highly reactive towards electrophiles and susceptible to oxidation. numberanalytics.comnih.gov However, the reactivity of the furan core in this compound is significantly modulated by its substituents.
The two bromine atoms at the C3 and C4 positions, along with the boronic acid group at the C2 position, are all electron-withdrawing groups. Their collective effect is a substantial deactivation of the furan ring towards classic electrophilic aromatic substitution reactions like nitration or acylation. This deactivation protects the ring from many of the degradation pathways that unsubstituted furan might undergo under harsh acidic or oxidative conditions. scispace.com
Despite this deactivation, the furan ring can still participate in certain transformations:
Cycloaddition Reactions : Furan can act as a diene in Diels-Alder reactions. Studies on 3,4-dibromofuran (B150810) have shown that it can undergo cycloaddition with dienophiles like azo diesters, leading to complex rearranged heterocyclic products. rsc.org
Nucleophilic Substitution : The halogen atoms on the ring, particularly when activated by the furanone tautomer, can be susceptible to nucleophilic substitution. In related 3,4-dihalo-2(5H)-furanones, the halogen at the C4 position is often readily displaced by various nucleophiles, including amines and azides. nih.gov This suggests that the bromine atoms on this compound could potentially be replaced under specific conditions.
Ring Stability and Opening : The furan ring can be susceptible to ring-opening, particularly upon oxidation, which can generate highly reactive electrophilic intermediates like epoxides or enediones. nih.gov The substitution pattern heavily influences this process. The presence of multiple electron-withdrawing groups in this compound likely increases the stability of the furan ring against certain oxidative or acid-catalyzed ring-opening pathways compared to simpler, electron-rich furans.
Dearomatizing Transformations of the Furan Ring
The furan ring, while aromatic, is susceptible to reactions that disrupt its cyclic π-system, leading to highly functionalized, non-aromatic structures. The presence of the boronic acid group at the 2-position can facilitate such dearomatizing transformations.
A significant dearomatizing transformation involving furan boronic acids is the palladium-catalyzed 2,5-oxyarylation. This reaction couples the furan boronic acid with an α-hydroxyalkylfuran, leading to the formation of biologically relevant unsaturated spiroacetals. strath.ac.uknih.govacs.org The process involves an unprecedented oxidative coupling where the boronic acid facilitates the addition of an aryl group at the 2-position while an intramolecular oxygen nucleophile attacks the 5-position, thus breaking the aromaticity of the furan ring. nih.gov
The general mechanism, which can be extrapolated to this compound, proceeds via a Pd(II)-catalyzed aerobic oxidative coupling. strath.ac.uk Using oxygen as the terminal oxidant, this method provides a green and efficient route to complex spirocyclic systems from sustainable furan derivatives. nih.gov This dearomatizing transformation highlights a powerful strategy for rapidly increasing molecular complexity. strath.ac.uknih.gov
Cascade Addition and Ring-Opening Reactions with Furfuryl Alcohols
The furan nucleus can undergo ring-opening reactions when appropriately activated. In the presence of furfuryl alcohols, this compound can participate in cascade reactions involving C-C bond formation followed by the cleavage of the furan ring. A notable example is the transition-metal-free reaction between furan-2-yl(phenyl)methanol and arylboronic acids, promoted by tartaric acid. wikipedia.org
This reaction proceeds through a cascade addition-ring-opening mechanism to yield functionalized γ-ketoaldehydes. wikipedia.org The process creates a new carbon-carbon bond at the C-4 position of the starting furfuryl alcohol. The tolerance for substitution at the C-3 and C-4 positions of the furan ring suggests that this compound would be a suitable substrate for this transformation, leading to highly functionalized, linear keto-aldehyde structures bearing the dibromo-substituents. wikipedia.org The control of such ring-opening side reactions is crucial in the polymerization of furfuryl alcohol, where the presence of water and the choice of acidic initiator can dictate the formation of ester or ketone side groups. whiterose.ac.uk
Selective Functionalization at Bromine Positions
The two bromine atoms at the C3 and C4 positions of this compound offer sites for further molecular diversification, primarily through transition-metal-catalyzed cross-coupling reactions. Achieving selective functionalization at one bromine position over the other is a key synthetic challenge.
The electronic properties of the furan ring and its substituents govern the regioselectivity of these reactions. The boronic acid group at C2 is electron-withdrawing, which deactivates the furan ring towards electrophilic attack but influences the reactivity of the C-Br bonds in cross-coupling reactions. The C3-Br bond, being ortho to the boronic acid, is expected to be more electron-deficient and sterically different from the C4-Br bond, which is meta to the boronic acid. In a typical Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining step. The more electrophilic C3-Br bond is therefore anticipated to react preferentially.
This principle of electronically controlled regioselectivity has been demonstrated in the cross-coupling reactions of other dihaloheterocycles, where directing groups are used to tune the reactivity of different halogen positions. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, one could foreseeably achieve selective coupling at the C3 position, followed by a second, different coupling at the C4 position.
A potential competing pathway is the "halogen dance" reaction, a base-catalyzed isomerization where a halogen atom migrates to a different position on the ring. wikipedia.orglibretexts.org This rearrangement, driven by thermodynamics, could lead to a mixture of isomers if not carefully controlled, for instance by using low temperatures to slow the initial metalation step. wikipedia.org
| Step | Position | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|---|
| 1 | C3 | Arylboronic Acid 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (3-Aryl-4-bromofuran-2-yl)boronic acid |
| 2 | C4 | Arylboronic Acid 2 | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | (3-Aryl-4-Aryl'-furan-2-yl)boronic acid |
Intramolecular Reactions and Cyclization Pathways
The strategic placement of functional groups on the this compound scaffold can enable intramolecular reactions to construct new ring systems. For instance, derivatives of the compound could undergo cyclization to form fused heterocyclic structures like furo[3,2-b]furans. A related process involves the dearomative, intramolecular bromoetherification of glycosyl furans, which generates enantiopure 6-bromo-furo[3,2-b]furans. nih.gov This type of reaction suggests that a suitably positioned hydroxyl group on a side chain attached to the furan ring could cyclize via nucleophilic attack, potentially involving one of the bromine atoms.
Furthermore, functionalization of the bromine positions with appropriate precursors can set the stage for annulation reactions. For example, introducing an ortho-oxyether aroylformate substituent could lead to DBU-promoted intramolecular cyclization to form substituted benzofurans. youtube.com Such strategies expand the synthetic utility of the core scaffold, allowing access to complex, polycyclic molecules.
Stability Studies and Mitigation of Oxidative Degradation
A significant challenge in the application of boronic acids, including this compound, is their susceptibility to degradation. libretexts.org A primary pathway for degradation is oxidative deboronation, where the C-B bond is cleaved in the presence of reactive oxygen species (ROS) like hydrogen peroxide, resulting in the formation of a hydroxyl group. This process is often irreversible and can significantly reduce the yield of desired coupling reactions. At physiological pH, the rate of oxidation for phenylboronic acid is comparable to that of biological thiols.
The mechanism of oxidation involves a rate-limiting 1,2-shift of the carbon atom from the boron to an oxygen atom, during which the boron center becomes more electron-deficient. Strategies to mitigate this degradation focus on reducing the electron density on the boron atom to slow this key step.
One effective method is the formation of intramolecular esters, such as boralactones, where a pendant carboxyl group coordinates to the boron atom. This intramolecular ligation can increase the oxidative stability by several orders of magnitude compared to the parent boronic acid. Another approach involves the use of N-methyliminodiacetic acid (MIDA) to form stable boronate esters that are robust under many reaction conditions but can be easily deprotected using mild aqueous base when needed. For this compound, converting it to a more stable boronate ester, such as a pinacol (B44631) or MIDA ester, would be a prudent strategy to prevent degradation during storage and multi-step synthetic sequences.
| Compound Type | Relative Stability Enhancement | Mitigation Strategy |
|---|---|---|
| Arylboronic Acid | 1x (Baseline) | - |
| Cyclic Boronate Ester (e.g., pinacol) | Modest | Protection with sterically hindered diols. libretexts.org |
| Boralactone (intramolecular ester) | ~10,000x | Intramolecular ligation with a carboxyl group to reduce electron density on boron. |
| MIDA Boronate | High | Formation of a stable, "caged" boronic acid surrogate. |
Applications in Advanced Organic Synthesis
Construction of Polyfunctionalized Furan (B31954) Derivatives
The synthesis of polyfunctionalized furans is of great interest due to the prevalence of the furan motif in natural products and pharmaceuticals. The strategic placement of functional groups on the furan ring allows for the fine-tuning of molecular properties.
Access to Novel Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. mdpi.comnih.gov Furan boronic acids are frequently used partners in these reactions to generate aryl-furan and heteroaryl-furan structures. semanticscholar.org In principle, the boronic acid moiety of (3,4-Dibromofuran-2-yl)boronic acid could be selectively coupled with a variety of aryl or heteroaryl halides, leaving the two bromine atoms intact for subsequent transformations.
Furthermore, 3,4-dibromofuran (B150810) itself has been shown to participate in cycloaddition reactions with dienophiles like azo diesters, leading to the formation of novel polycyclic heterocyclic systems, such as tetrahydropyridazinones. This inherent reactivity of the dibromofuran core, combined with the handle provided by the boronic acid, expands its potential for building diverse heterocyclic scaffolds.
Synthesis of Spiroacetals and Related Complex Architectures
Spiroacetals are a class of compounds found in numerous natural products with significant biological activity. While no literature directly employs this compound for this purpose, a well-established method involves the palladium-catalyzed oxidative coupling of furan derivatives with boronic acids. Specifically, the reaction of α-hydroxyalkylfurans with various aryl boronic acids has been shown to produce unsaturated spiroacetals. This precedent suggests that this compound could potentially be used in similar dearomatizing transformations of furan rings to access complex spirocyclic architectures.
Role in Sequential and Iterative Synthetic Strategies
The true synthetic potential of a trifunctional building block like this compound lies in its suitability for sequential and iterative cross-coupling strategies. core.ac.uk The ability to selectively address each of the three reactive sites would allow for the programmed construction of complex molecules.
Research has demonstrated that site-selective Suzuki-Miyaura couplings can be achieved on polyhalogenated heterocyclic systems by carefully tuning reaction conditions (e.g., catalyst, ligand, base). nih.gov An iterative sequence could begin with the Suzuki-Miyaura coupling at the most reactive site, the boronic acid. The resulting 2-aryl-3,4-dibromofuran could then undergo a second, site-selective coupling at one of the bromine atoms, followed by a third coupling at the remaining bromine. This stepwise approach provides a powerful method for rapidly building molecular complexity from a single, versatile starting material.
Development of Chemical Probes and Building Blocks for Complex Molecular Architectures
Organoboron compounds, particularly boronic acids and their derivatives, are fundamental building blocks in medicinal chemistry and materials science. nih.gov Their utility in the robust and functional-group-tolerant Suzuki-Miyaura reaction makes them ideal for the late-stage functionalization of complex molecules and the synthesis of molecular probes.
This compound, with its three points of potential modification, represents a versatile platform for creating libraries of compounds for drug discovery or for developing tailored chemical probes. The furan core itself is a key component in many biologically active molecules. nih.gov By using this building block, chemists could systematically vary the substituents at positions 2, 3, and 4 of the furan ring to probe structure-activity relationships or to construct intricate molecular architectures for materials science applications. The parent compound, 3,4-dibromofuran, is recognized as a versatile building block for creating complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com
Computational and Spectroscopic Approaches for Structural and Mechanistic Elucidation
Advanced Spectroscopic Characterization
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For (3,4-Dibromofuran-2-yl)boronic acid, a multi-technique approach is essential for unambiguous characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments would provide a complete structural picture.
¹H NMR: The ¹H NMR spectrum is expected to show a single resonance for the furan (B31954) ring proton at the C5 position. This signal would likely appear as a singlet in a region typical for protons on electron-rich heterocyclic rings. Additionally, a broad, exchangeable signal corresponding to the two hydroxyl protons of the boronic acid group, -B(OH)₂, would be observed. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum would display four distinct signals for the furan ring carbons. The carbons directly bonded to the bromine atoms (C3 and C4) and the carbon attached to the boronic acid group (C2) would be significantly influenced by these substituents.
¹¹B NMR: As boron has two NMR-active nuclei (¹⁰B and ¹¹B), ¹¹B NMR is particularly useful for characterizing boronic acids. rsc.org For arylboronic acids where the boron atom is in a trigonal planar (sp²) hybridization state, the ¹¹B NMR chemical shift typically appears in the range of 28–30 ppm. rsc.org This signal's position is sensitive to the electronic environment and confirms the presence and nature of the boronic acid moiety.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~7.0 - 8.0 | Singlet | Signal for the proton at the C5 position of the furan ring. |
| ¹H | Variable (broad) | Singlet | Exchangeable protons of the B(OH)₂ group. |
| ¹³C | ~140-150 | Singlet | C2, attached to the boronic acid group. |
| ¹³C | ~110-125 | Singlet | C3 and C4, attached to bromine atoms. |
| ¹³C | ~115-130 | Singlet | C5, the carbon bearing the lone proton. |
| ¹¹B | ~28 - 30 | Singlet | Characteristic for an sp²-hybridized boron in an arylboronic acid. rsc.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key vibrational modes would include:
O-H Stretching: A prominent, broad absorption band in the IR spectrum between 3200 and 3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibrations of the boronic acid's hydroxyl groups.
B-O Stretching: A strong band around 1330-1370 cm⁻¹ is typically assigned to the asymmetric B-O stretching vibration.
Furan Ring Vibrations: The furan ring exhibits several characteristic bands, including C-H stretching, C=C stretching (around 1500-1600 cm⁻¹), and ring breathing modes. A complete assignment can be supported by computational calculations. nih.gov
C-Br Stretching: The vibrations corresponding to the carbon-bromine bonds would appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H stretch (boronic acid) | 3200 - 3500 | IR |
| C-H stretch (furan ring) | 3050 - 3150 | IR, Raman |
| C=C stretch (furan ring) | 1500 - 1600 | IR, Raman |
| B-O stretch | 1330 - 1370 | IR |
| C-O-C stretch (furan ring) | 1000 - 1200 | IR, Raman |
| C-Br stretch | < 700 | IR, Raman |
Mass Spectrometry Techniques for Molecular Mass Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The analysis of boronic acids by MS can be complex due to their tendency to undergo dehydration to form cyclic anhydrides (boroxines). rsc.orgresearchgate.net
For this compound (C₄H₃BBr₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and two boron isotopes (¹⁰B and ¹¹B). researchgate.net Techniques like electrospray ionization (ESI) are often employed for such analyses. rsc.orgresearchgate.net
Table 3: Calculated Mass and Expected Ions for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₄H₃BBr₂O₃ | |
| Exact Mass (using ¹¹B, ⁷⁹Br) | 267.8485 g/mol | Calculated for the most abundant isotopes. |
| Expected Primary Ion (ESI+) | [M+H]⁺ | Protonated molecule. |
| Expected Primary Ion (ESI-) | [M-H]⁻ | Deprotonated molecule. |
| Common Adduct/Fragment | [M-H₂O+H]⁺ | Ion resulting from dehydration. |
| Common Adduct/Fragment | [3M-3H₂O+H]⁺ | Ion corresponding to the trimeric boroxine (B1236090). |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the public domain, analysis of related structures provides insight into its likely solid-state conformation.
Arylboronic acids commonly form hydrogen-bonded dimers in the crystal lattice, where two molecules are linked through their boronic acid groups. nih.gov The crystal structure would confirm the planarity of the furan ring and detail the geometry at the boron center. It would also reveal how the bulky bromine atoms influence the crystal packing and intermolecular interactions, such as halogen bonding or π-stacking.
Theoretical Chemistry and Computational Modeling
Computational methods are powerful tools for complementing experimental data, providing insights into molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP, can provide valuable information. researchgate.netdntb.gov.ua
Geometry Optimization: DFT can calculate the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. This theoretical structure can be compared with experimental data from X-ray crystallography if available.
Electronic Structure: Calculations can map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting reactivity.
Vibrational Frequencies: DFT can also calculate vibrational frequencies, which, when scaled, can be used to aid in the assignment of experimental IR and Raman spectra. researchgate.net
Table 4: Parameters Obtainable from DFT Analysis of this compound
| Calculated Property | Significance |
| Optimized Geometry | Predicts bond lengths (C-C, C-O, C-Br, B-O, B-C) and angles. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for nucleophilic/electrophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the electronic band gap and provides insight into electronic transitions and reactivity. |
| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. researchgate.net |
| Atomic Charges (NBO Analysis) | Quantifies the charge distribution on each atom. |
Prediction of Chemical Reactivity and Regioselectivity
Computational chemistry serves as a powerful tool for predicting the chemical reactivity and regioselectivity of this compound in cross-coupling reactions. Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution and molecular orbital energies of the molecule. The electron-withdrawing nature of the two bromine atoms and the furan ring's oxygen atom significantly influences the electrophilicity of the carbon atoms and the Lewis acidity of the boronic acid moiety.
In Suzuki-Miyaura cross-coupling reactions, the regioselectivity is a critical aspect. For this compound, which possesses two bromine substituents, the relative reactivity of these two sites in addition to the boronic acid group can be predicted. Computational models can simulate the oxidative addition step of a palladium catalyst to the C-Br bonds. The activation barriers for the cleavage of the C-Br bonds at the 3- and 4-positions of the furan ring can be calculated to predict which bromine atom is more likely to be substituted in a sequential cross-coupling reaction. Generally, the electronic and steric environment of each bromine atom will dictate the selectivity. For instance, the bromine at the 4-position might be more sterically accessible, while the electronic effects from the adjacent boronic acid group at the 2-position and the oxygen atom could influence the reactivity of the bromine at the 3-position.
The reactivity of the boronic acid group itself in Suzuki-Miyaura coupling is also a subject of computational prediction. The reaction involves the transfer of the furan group from boron to the palladium center. The facility of this transmetalation step is influenced by the Lewis acidity of the boron atom and the nature of the base used in the reaction. DFT calculations can model the transition state of the transmetalation step, providing insights into the reaction kinetics.
A summary of predicted reactivity sites is presented in the table below:
| Reactive Site | Predicted Reactivity | Influencing Factors |
| C2-Boronic Acid | Primary site for Suzuki-Miyaura cross-coupling. | Established reactivity of boronic acids in palladium-catalyzed reactions. |
| C3-Br | Potential site for subsequent cross-coupling after reaction at the boronic acid. Reactivity is influenced by electronic effects of adjacent substituents. | Proximity to the boronic acid group and the furan oxygen. |
| C4-Br | Potential site for subsequent cross-coupling. Steric accessibility might play a more significant role compared to the C3-Br. | Less steric hindrance compared to the C3 position. |
Mechanistic Insights into Reaction Pathways (e.g., Palladium-carbene migratory insertion)
While the primary reaction pathway for this compound is expected to be the Suzuki-Miyaura cross-coupling, other palladium-catalyzed reactions can be mechanistically explored through computational methods. The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide. In the context of a reaction involving this compound as a coupling partner, the organic halide would be the other reactant. If the furan itself were to undergo further reaction at one of the C-Br bonds, the oxidative addition of the palladium catalyst to this bond would be the initial step. Mechanistic studies on similar aryl bromides have shown that the rate of oxidative addition can be the rate-determining step. nih.govillinois.edu
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (the 3,4-dibromofuran-2-yl moiety) to the palladium(II) center. The base coordinates to the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the furan ring to the palladium. Computational studies have been instrumental in understanding the structure of the intermediates in this step, including the potential for intermediates with a B-O-Pd linkage. illinois.edu
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.
While less common for boronic acids, palladium-carbene migratory insertion pathways are another area of mechanistic investigation in palladium catalysis. researchgate.net Such a pathway would typically involve a palladium-carbene intermediate, which could be formed from a suitable carbene precursor. If this compound were to be involved in such a reaction, it would likely be as a spectator ligand or as a group that migrates to the carbene carbon. DFT calculations would be essential to determine the feasibility and energetics of such a reaction pathway compared to the more conventional cross-coupling mechanisms.
Analysis of Conformational Preferences and Torsional Barriers
The conformational flexibility of this compound, particularly the rotation around the C-B bond, is a key determinant of its reactivity and intermolecular interactions. Computational methods, such as DFT, are used to explore the potential energy surface of the molecule as a function of the dihedral angle between the furan ring and the boronic acid group. mdpi.comnih.gov
The rotation of the B(OH)₂ group relative to the furan ring is subject to a torsional barrier. This barrier arises from steric hindrance between the hydroxyl groups of the boronic acid and the substituents on the furan ring, namely the bromine atom at the 3-position and the furan's oxygen atom. By performing a relaxed scan of the potential energy surface along the C-B bond rotation, the energy minima corresponding to stable conformers and the transition states connecting them can be identified.
The results of such an analysis would typically reveal the most stable conformation of the molecule. For arylboronic acids, planar or near-planar conformations are often favored to maximize conjugation, but steric hindrance can lead to twisted structures. nih.gov In the case of this compound, the steric clash between the boronic acid's OH groups and the adjacent bromine atom at C3 would likely lead to a non-planar ground state conformation.
A summary of the likely conformational features is provided below:
| Conformational Feature | Predicted Characteristic | Computational Approach |
| C-B Bond Rotation | A significant rotational barrier is expected due to steric interactions between the B(OH)₂ group and the substituent at the C3 position of the furan ring. | DFT potential energy surface scan. |
| Preferred Conformation | The molecule is likely to adopt a non-planar conformation with the boronic acid group twisted out of the plane of the furan ring to minimize steric repulsion. | Geometry optimization using DFT. |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding in Crystal Structures)
In the solid state, this compound is expected to exhibit a network of intermolecular interactions, with hydrogen bonding playing a dominant role. mdpi.com The boronic acid functionality, with its two hydroxyl groups, is an excellent hydrogen bond donor and acceptor.
X-ray crystallography would be the definitive experimental technique to determine the crystal structure and visualize these interactions. In the absence of experimental data, computational methods can predict the likely hydrogen bonding motifs. It is well-established that boronic acids often form dimeric structures in the solid state through hydrogen bonds between the hydroxyl groups. nih.gov These dimers can then be further linked into more extended one-, two-, or three-dimensional networks.
The oxygen atom of the furan ring and the bromine atoms can also act as weak hydrogen bond acceptors. The presence of these additional acceptor sites could lead to more complex and varied packing arrangements in the crystal lattice. The interplay of these different hydrogen bonds, and potentially other weaker interactions like halogen bonds involving the bromine atoms, would dictate the final crystal structure. The ability of boronic acids to form reversible covalent bonds with diols is also a key feature that can lead to the formation of different crystalline adducts. mdpi.com
A table summarizing the potential intermolecular interactions is shown below:
| Type of Interaction | Donor/Acceptor Groups | Expected Significance in Crystal Packing |
| Hydrogen Bonding | Donor: -OH groups of the boronic acid. Acceptor: -OH groups, furan oxygen. | The primary interaction, likely leading to the formation of dimeric motifs and extended networks. |
| Halogen Bonding | Donor: Bromine atoms. Acceptor: Oxygen or bromine atoms on neighboring molecules. | A weaker, but potentially significant, interaction that can influence the overall packing arrangement. |
| van der Waals Forces | The entire molecule. | Contribute to the overall stability of the crystal lattice. |
Future Research Directions and Emerging Methodologies
Development of Eco-Friendly Synthetic Procedures
Traditional syntheses of boronic acids often rely on organolithium or Grignard reagents, which require anhydrous conditions and cryogenic temperatures, and may have a poor atom economy. nih.gov Future efforts will likely focus on developing more sustainable methods for the synthesis of (3,4-Dibromofuran-2-yl)boronic acid.
One promising avenue is the adoption of transition-metal-catalyzed C-H activation/borylation. This would involve the direct conversion of a C-H bond on the 3,4-dibromofuran (B150810) precursor to a C-B bond, bypassing the need for halogen-metal exchange. Another green approach is decarboxylative borylation, which uses carboxylic acids—readily available and often renewable starting materials—and converts them into boronic acids. drugdiscoverytrends.com Research at The Scripps Research Institute has demonstrated a method for transforming structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com Applying this to 3,4-dibromofuran-2-carboxylic acid could provide a more environmentally benign route to the target compound. drugdiscoverytrends.comnih.gov
Furthermore, the principles of green chemistry, such as the use of safer solvents (e.g., water or bio-derived solvents), lower energy consumption through catalysis, and minimizing waste, will be central. researchgate.net Palladium catalysis under micellar conditions, for instance, has been shown to enable efficient borylation of aryl bromides in water, a technique that could be adapted for furan-based systems. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Routes for Aryl Boronic Acids
| Method | Precursor | Key Reagents | Advantages | Potential Challenges for this compound |
| Organometallic Route | Aryl Halide | n-BuLi or Mg, Borate (B1201080) Ester | High reactivity, well-established | Requires cryogenic temperatures, strictly anhydrous conditions |
| Miyaura Borylation | Aryl Halide | Bis(pinacolato)diboron, Pd catalyst | High functional group tolerance | Cost of palladium catalyst and diboron (B99234) reagent |
| C-H Borylation | Arene | Iridium or Rhodium catalyst, Diboron reagent | High atom economy, direct functionalization | Regioselectivity control on the furan (B31954) ring |
| Decarboxylative Borylation | Carboxylic Acid | Nickel catalyst, Diboron reagent | Uses abundant starting materials | Potential for side reactions with bromine substituents |
Exploration of Novel Reactivity Modes Beyond Traditional Cross-Coupling
While Suzuki-Miyaura coupling is the hallmark reaction of boronic acids, their reactivity is far more diverse. nih.gov Future research on this compound is expected to explore these alternative transformations, unlocking new synthetic possibilities. The two bromine atoms on the furan ring add another layer of functionality, allowing for sequential and orthogonal reactions.
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling boronic acids with amines, phenols, or thiols. wikipedia.org Investigating the Chan-Lam coupling of this compound with various nucleophiles could lead to novel classes of substituted furans with applications in medicinal chemistry and materials science.
Petasis (Borono-Mannich) Reaction: This multicomponent reaction involves the condensation of an amine, a carbonyl compound (like an α-hydroxy acid), and a boronic acid to form α-amino acids. Exploring this reaction could yield complex, biologically relevant molecules incorporating the dibromofuran scaffold.
Diels-Alder and Rearrangement Reactions: Research has shown that the parent 3,4-dibromofuran can undergo a Diels-Alder reaction with azo diesters, followed by a novel rearrangement to produce tetrahydropyridazinones. rsc.org The presence of the boronic acid group at the 2-position could influence the stereochemistry and outcome of such cycloadditions, offering a pathway to complex heterocyclic systems.
The bromine atoms themselves are reactive handles. After an initial coupling reaction at the boronic acid site, the bromine atoms could be used in subsequent cross-coupling reactions, substitutions, or metallations, making this compound a linchpin for building complex, multi-substituted architectures.
Expansion into Materials Science and Supramolecular Chemistry
The unique electronic and structural features of the furan ring, combined with the reactivity of the boronic acid and bromo-substituents, make this compound an intriguing candidate for materials science applications. nih.gov
Conducting Polymers and Organic Electronics: Polysubstituted furans and oligofurans are of interest for their potential in organic field-effect transistors and optoelectronic devices. nih.gov this compound could serve as a monomer or a precursor to monomers for novel furan-based polymers. researchgate.netgoogle.com The bromine atoms could be either retained to modulate electronic properties or used as points for polymerization.
Supramolecular Assemblies: Boronic acids are known to form reversible covalent bonds with diols, a property widely used in sensors and self-healing materials. nih.govresearchgate.net The dibromofuran moiety could be incorporated into larger structures that self-assemble in the presence of specific saccharides or other diol-containing molecules. This could lead to the development of new sensors or responsive hydrogels. For example, boronic acid-functionalized metal-organic frameworks (MOFs) have been developed for the specific enrichment of cis-diol containing nucleosides. nih.gov
Bio-based Plastics: Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being developed as sustainable alternatives to petroleum-based plastics like PET. rsc.orgjdsupra.com While this specific compound is halogenated, it could be used as a specialty additive or comonomer to impart specific properties like flame retardancy or altered barrier properties to furan-based polyesters.
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has spurred the development of flow chemistry and automated synthesis. These technologies offer precise reaction control, enhanced safety, and high throughput.
Flow Synthesis: The synthesis of boronic acids, which can involve hazardous organolithium intermediates, is well-suited to flow chemistry. nih.govorganic-chemistry.org A flow process for this compound would allow for safe, scalable, and on-demand production. The short reaction times and rapid heat exchange in flow reactors can minimize the formation of byproducts.
Automated Synthesis: Automated platforms have been developed for the iterative synthesis of small molecules using boronic acid building blocks. illinois.edugoogle.comchemrxiv.org These systems perform sequential deprotection, coupling, and purification steps. Integrating this compound into such a platform would enable the rapid generation of libraries of complex molecules. For instance, the boronic acid could be coupled in the first step, followed by automated sequential cross-coupling reactions at the C-4 and C-3 bromine positions with different partners, creating vast chemical diversity from a single starting block. This approach drastically accelerates the discovery of new functional molecules. chemrxiv.org
Q & A
Basic: What are the optimal synthetic routes for halogenated arylboronic acids like (3,4-Dibromofuran-2-yl)boronic acid?
Methodological Answer:
Halogenated arylboronic acids are typically synthesized via sequential halogenation and boronation. For brominated derivatives, direct bromination of furan precursors followed by Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) is effective . One-pot approaches under mild conditions (e.g., avoiding protective groups) are preferred to reduce synthetic complexity . Post-synthesis, purification often involves recrystallization or chromatography, as boronic acids are prone to dehydration. Prodrug strategies (e.g., boronic esters) may improve stability during multi-step synthesis .
Basic: How can boroxine formation be minimized during characterization of this compound?
Methodological Answer:
Boroxine cyclization occurs via dehydration, complicating mass spectrometry (MS) analysis. Derivatization with diols (e.g., 2,3-butanediol) to form cyclic boronic esters stabilizes the compound and eliminates trimerization . For MALDI-MS, use dihydroxybenzoic acid (DHB) as a matrix to promote in situ esterification, enabling detection of the derivatized product with 100% relative abundance .
Basic: What role does this compound play in Suzuki-Miyaura cross-coupling?
Methodological Answer:
As an arylboronic acid, it acts as a nucleophilic partner in Pd-catalyzed coupling with aryl halides. The bromine substituents on the furan ring may influence reactivity: electron-withdrawing groups reduce boronic acid nucleophilicity but enhance stability. Optimize catalytic systems (e.g., Pd(OAc)₂ with bipyridine ligands) and reaction conditions (e.g., aqueous bases) to achieve regioselective coupling .
Basic: How does steric hindrance from bromine substituents affect the stability of this compound?
Methodological Answer:
Bromine atoms increase steric bulk, potentially slowing hydrolysis of boronic esters to free acids. Stability in aqueous solutions depends on pH and diol affinity. Monitor equilibrium between boronic ester and free acid using NMR or affinity assays (e.g., alizarin red S competition) . Adjust buffer pH to stabilize the desired form (e.g., pH > pKa of boronic acid to favor boronate ester formation) .
Advanced: How can this compound be integrated into fluorescent sensors for diol detection?
Methodological Answer:
Leverage the pKa-lowering effect of diol binding to design ratiometric sensors. Attach fluorophores (e.g., rhodamine) to the boronic acid; diol binding induces structural changes, altering fluorescence . Use stopped-flow fluorescence kinetics to determine binding constants (kon) and optimize response time (e.g., kon for fructose is ~10⁴ M⁻¹s⁻¹) . For bacterial sensing, functionalize carbon dots with boronic acids to target glycolipids on Gram-positive bacteria .
Advanced: What experimental methods quantify the kinetic parameters of diol binding with this compound?
Methodological Answer:
Stopped-flow fluorescence spectroscopy is ideal for rapid binding kinetics (millisecond resolution). Prepare solutions at physiological pH and measure fluorescence quenching/enhancement upon mixing with diols. Calculate kon (association rate) and koff (dissociation rate) from pseudo-first-order kinetics. For example, kon values for sugars follow: D-fructose > D-tagatose > D-mannose > D-glucose .
Advanced: How to resolve discrepancies between thermodynamic binding affinity and kinetic data in boronic acid-diol interactions?
Methodological Answer:
Contradictions may arise if kon dominates binding constant (Kd = kon/koff). Compare affinity assays (e.g., isothermal titration calorimetry) with kinetic studies. For example, boronic esters with high diol affinity (e.g., pinacol) may oxidize slower than expected due to steric effects, independent of hydrolysis rates . Use computational docking to identify steric clashes or electronic effects influencing kinetics .
Advanced: How can DFT studies predict the reactivity of this compound in drug design?
Methodological Answer:
Perform DFT calculations to model the electronic effects of bromine substituents on boronic acid reactivity. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity and binding with biological targets (e.g., proteasome active sites). Compare with experimental SAR data from analogs (e.g., boronic acid-containing tubulin inhibitors show IC₅₀ ~21 μM) .
Advanced: How to enhance selectivity of this compound in glycoprotein capture?
Methodological Answer:
Immobilize the boronic acid on carboxymethyl dextran surfaces and screen buffer conditions (e.g., Tris vs. borate) to minimize non-specific interactions. Glycoproteins with terminal sialic acid bind more strongly. Use SPR spectroscopy to quantify binding and elute captured proteins with high-pH borate buffers .
Advanced: What strategies optimize this compound as a proteasome inhibitor?
Methodological Answer:
Adopt substrate mimicry: replace peptide bonds with boronic acid to target proteasome active sites (e.g., bortezomib’s dipeptidyl boronic acid structure). Use in vitro enzyme assays (20S proteasome inhibition) and validate cytotoxicity in cancer cell lines (e.g., IC₅₀ in nM range). Improve pharmacokinetics via prodrug esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
